molecular formula C12H17NO4 B12829710 Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B12829710
M. Wt: 239.27 g/mol
InChI Key: PGNLJJLFGHFYAV-VIFPVBQESA-N
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Description

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chiral amino acid ester featuring an ethyl ester group, an amino moiety at the second carbon (S-configuration), and a 4-hydroxy-3-methoxyphenyl substituent at the third carbon. This compound is structurally related to phenylalanine derivatives, with the aromatic ring modified by hydroxyl and methoxy groups. Such substitutions are critical in medicinal chemistry, as they influence solubility, metabolic stability, and receptor binding.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3/t9-/m0/s1

InChI Key

PGNLJJLFGHFYAV-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)OC)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

Preparation Methods

Esterification of 3-Methoxy-L-Tyrosine

One of the primary synthetic routes involves the esterification of 3-methoxy-L-tyrosine with ethanol under acidic conditions to yield the ethyl ester of the amino acid. This method preserves the stereochemistry of the (S)-enantiomer.

  • Reaction Conditions:
    • Starting material: 3-methoxy-L-tyrosine
    • Reagents: Ethanol, hydrogen chloride (HCl) as catalyst
    • Temperature: Ambient
    • pH adjustment: Sodium hydroxide used to neutralize after esterification
    • Yield: Approximately 73%
  • Reference: Firnau et al., Canadian Journal of Chemistry, 1980

This method is straightforward and widely used for preparing amino acid esters, ensuring high enantiomeric purity.

Stereospecific Epoxide Ring Opening with Amino Thiophenols (Patent Method)

A more complex stereospecific synthesis involves the reaction of an epoxide derivative of the methoxyphenylpropanoate with amino-2-thiophenol derivatives under inert atmosphere and reflux conditions.

  • Key Steps:
    • Preparation of (-)-(2R,3S)-epoxy-2,3-(methoxy-4-phenyl)-3-propionate methyl ester.
    • Reaction with amino-2-thiophenol or its chloro-substituted analog in dichloroethane solvent under reflux for 4.5 hours.
    • Solvent removal, crystallization with cyclohexane, filtration, and drying under vacuum.
  • Yields and Physical Data:
    • Product yield: 266.3 g from 200 g epoxide (Example 1)
    • Melting point: 110 °C (Example 1), 124-126 °C (Example 2 with chloro-substituted thiophenol)
  • Advantages:
    • High stereospecificity
    • Suitable for intermediates in complex drug synthesis (e.g., Diltiazem derivatives)
  • Reference: European Patent EP0338893A2

Multi-Component Condensation Reaction (Crystal Structure Study)

A synthetic approach reported in crystallographic studies involves a multi-component reaction of 4-hydroxy-6-methyl-pyran-2-one, 4-hydroxy-3-methoxybenzaldehyde, and ethyl cyanoacetate in the presence of 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux.

  • Procedure:
    • Reflux mixture for 2–3 hours in ethanol.
    • Cooling to room temperature to precipitate product.
    • Washing with ice-cooled water and ethanol, followed by vacuum drying.
  • Outcome:
    • Formation of the target compound with defined crystal structure.
  • Reference: De Gruyter, 2019

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Stereospecificity Notes
Esterification of 3-methoxy-L-tyrosine 3-methoxy-L-tyrosine, ethanol, HCl Ambient temperature, acid catalysis ~73 High Simple, preserves (S)-configuration
Epoxide ring opening with amino thiophenol (-)-(2R,3S)-epoxy methyl ester, amino-2-thiophenol Reflux in dichloroethane, inert atmosphere High (quantitative) High Used for intermediates in drug synthesis
Multi-component condensation 4-hydroxy-6-methyl-pyran-2-one, 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate Reflux in ethanol with DMAP Not specified Moderate Produces crystalline product
Hydrolysis and functionalization Ethyl esters NaOH in ethanol/water, room temperature Not specified N/A For further modification

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxy and methoxy groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Aromatic Substitutent Effects

  • Compared to the 4-hydroxyphenyl analog (), the additional methoxy group increases lipophilicity, which may improve membrane permeability .
  • Fluoro Substituent () : The 4-fluoro analog exhibits greater electronegativity and metabolic stability due to fluorine’s resistance to oxidation. This makes it favorable in CNS drug design, where prolonged half-life is critical .
  • Nitro Group (): The nitro-substituted compound serves as a precursor for amine synthesis via reduction.

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound and ) generally exhibit slower hydrolysis rates than methyl esters (), enhancing bioavailability in prodrug designs. Methyl esters are more prone to enzymatic cleavage, useful for controlled release .

Additional Functional Modifications

  • Sulfonamido Group () : The butylsulfonamido moiety introduces steric bulk and hydrogen-bonding sites, which can enhance selectivity for protein targets (e.g., enzymes or receptors) in drug development .

Biological Activity

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a compound of interest due to its diverse biological activities, particularly in pharmacological contexts. This article discusses its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

  • Molecular Formula : C₁₂H₁₇NO₄
  • Molecular Weight : Approximately 259.73 g/mol
  • Density : 1.098 g/cm³
  • Boiling Point : 324.4°C at 760 mmHg

This compound features an ethyl ester, an amino group, and a hydroxyl group, contributing to its reactivity and biological activity.

Antioxidant Properties

This compound has demonstrated significant antioxidant capabilities , which may reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals and reactive oxygen species.

Pharmacological Applications

Recent studies have explored various pharmacological applications of this compound:

  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways, suggesting a role in reducing inflammation.
  • Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The mechanism of action involves the interaction of this compound with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit cyclooxygenase enzymes, which are key players in the inflammatory response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₇NO₄Contains an additional hydroxyl group on the aromatic ring
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochlorideC₁₁H₁₆ClNO₃Methyl instead of ethyl; different solubility properties
2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochlorideC₁₀H₁₄ClNO₄Lacks ethyl ester; more polar due to additional hydroxyl group

This comparison highlights how the presence of specific functional groups influences the biological activities of these compounds.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study indicated that this compound significantly reduced oxidative stress markers in vitro, supporting its potential as an antioxidant agent.
  • Neuroprotective Effects :
    • In animal models, administration of this compound resulted in reduced neuronal damage following induced oxidative stress, suggesting its potential utility in neuroprotective therapies.
  • Pharmacokinetic Profiles :
    • Research into the pharmacokinetics of related compounds shows rapid absorption and distribution in tissues, indicating that this compound may similarly exhibit favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate that influence its reactivity in synthetic chemistry?

  • Answer: The compound contains an ethyl ester group, a primary amino group, a phenolic hydroxyl group, and a methoxy substituent on the aromatic ring. The (S)-configuration at the α-carbon ensures stereoselective interactions in enzymatic or receptor-binding studies. The hydroxyl and methoxy groups participate in hydrogen bonding and π-π stacking, critical for stabilizing intermediates in coupling reactions (e.g., peptide synthesis) .

Q. What standard analytical methods are used to confirm the enantiomeric purity and structural integrity of this compound in synthetic workflows?

  • Answer:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases.
  • Polarimetry measures specific optical rotation (e.g., -6.3° to -7.3° in water for related tyrosine esters) .
  • NMR spectroscopy (1H/13C) confirms regiochemistry via coupling patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.7–7.1 ppm) .

Advanced Research Questions

Q. How can researchers optimize enantioselective enzymatic hydrolysis to resolve racemic mixtures of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate derivatives, and what factors affect yield and enantiomeric excess (ee)?

  • Answer:

  • Enzyme screening : Lipases (e.g., Candida antarctica) or esterases are tested for substrate specificity using fluorescence-based assays .
  • Process optimization : Adjust pH (6.5–7.5), temperature (25–35°C), and solvent systems (aqueous/organic biphasic) to enhance enzyme stability. Pilot-scale trials achieved 43–48% yield and >98% ee for analogous esters .
  • Scale-up challenges : Mass transfer limitations in biphasic systems require agitation optimization (e.g., 500–700 rpm) .

Q. What strategies address contradictions between computational predictions and experimental data in the hydrogen-bonding network of this compound?

  • Answer:

  • HSQC NMR maps hydrogen-bonding interactions in lignin-derived analogs (e.g., dihydro FA ethyl ester) by correlating cross-peaks with substituent effects .
  • DFT calculations (B3LYP/6-31G*) refine molecular dynamics models by comparing predicted vs. observed NOE correlations in X-ray structures (e.g., bond angles deviating <0.007 Å) .

Q. How does the methoxy group in this compound affect its pharmacokinetic properties compared to non-methoxylated analogs?

  • Answer:

  • Metabolic stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) compared to hydroxyl-only analogs, as shown in Telotristat ethyl (half-life extended by 30%) .
  • Solubility : Methoxy increases logP (lipophilicity) by 0.5–1.0 units, requiring co-solvents (e.g., PEG-400) for in vivo administration .

Q. What multi-step synthetic routes incorporate this compound into peptidomimetic drug candidates?

  • Answer:

  • Step 1 : Coupling with Boc-protected amino acids using DCC/DMAP in dichloromethane (yield: 70–85%) .
  • Step 2 : Deprotection with TFA/water (95:5) to expose the amino group for subsequent amide bond formation .
  • Step 3 : Conjugation to pharmacophores (e.g., PPAR agonists) via HATU-mediated SPPS, followed by HPLC purification (purity >95%) .

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